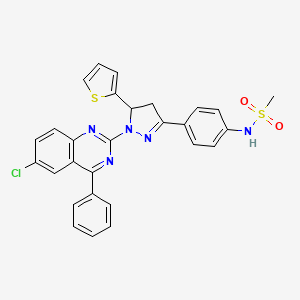

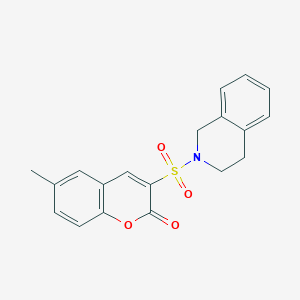

![molecular formula C13H14N4OS B2984453 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 2097909-00-5](/img/structure/B2984453.png)

1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one” is a heterocyclic compound . The storage temperature for this compound is under -20°C in a sealed and dry environment .

Synthesis Analysis

The synthesis of this compound involves a Michael addition-type reaction. The exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone. This results in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates .Molecular Structure Analysis

The molecular structure of this compound involves an exocyclic amino group of the amino-pyrimidine attacking the active CC double bond of enaminone .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include a Michael addition-type reaction. The exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone, resulting in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates .Scientific Research Applications

Antimicrobial and Antitubercular Activities

A study by Chandrashekaraiah et al. (2014) synthesized pyrimidine-azetidinone analogues to explore their antimicrobial and antitubercular activities. These compounds showed promising results against bacterial, fungal strains, and Mycobacterium tuberculosis, suggesting potential applications in designing new antibacterial and antituberculosis drugs (Chandrashekaraiah, M., Lingappa, M., Gowda, V. D. C., & Bhadregowda, D. G., 2014).

Synthesis of Novel Compounds

Research by Svete et al. (2015) detailed a four-step synthesis of novel heteroaryl ethanamines, including pyrimidin-4-yl derivatives, showcasing a method for creating new compounds that might be useful in various pharmaceutical applications (Svete, J., Šenica, L., Petek, N., & Grošelj, U., 2015).

Antibacterial and Antifungal Activities

Patel and Patel (2017) conducted a study on the synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone. These compounds were tested against a variety of bacterial and fungal species, highlighting their potential as novel antimicrobial agents (Patel, N., & Patel, M. D., 2017).

Anti-Inflammatory, Analgesic, and Anticonvulsant Activities

El-Sawy et al. (2014) explored the synthesis of novel benzofuran derivatives, investigating their anti-inflammatory, analgesic, and anticonvulsant activities. This research opens up avenues for the development of new therapeutic agents in pain management and neurology (El-Sawy, E., Ebaid, M., Abo‐Salem, H., Al‐Sehemi, A., & Mandour, A., 2014).

Structural Elucidation and Antimicrobial Evaluation

Gomha et al. (2018) focused on the synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, performing structural elucidation and evaluating their antimicrobial activities. Such compounds have the potential to serve as the basis for new antimicrobial drugs (Gomha, S. M., Mohamed, A. M., Zaki, Y. H., Ewies, M., Elroby, S. A., & Elroby, S. A., 2018).

Future Directions

Properties

IUPAC Name |

1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c18-13(6-11-2-1-5-19-11)17-7-10(8-17)16-12-3-4-14-9-15-12/h1-5,9-10H,6-8H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPRZHDOXFMLSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CS2)NC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

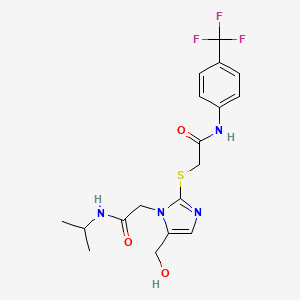

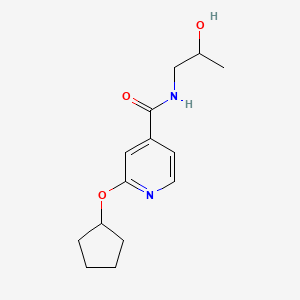

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2984371.png)

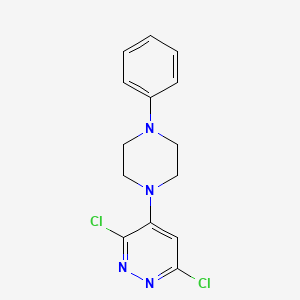

![1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene](/img/structure/B2984372.png)

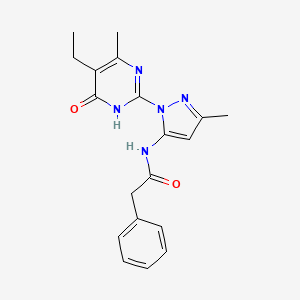

![N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2984374.png)

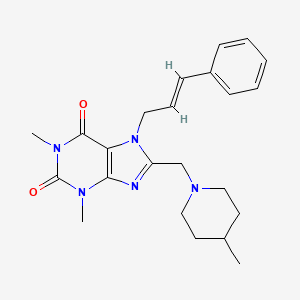

![Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2984379.png)

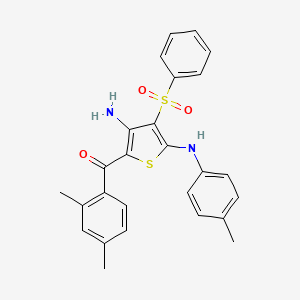

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2984387.png)

![(1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2984390.png)